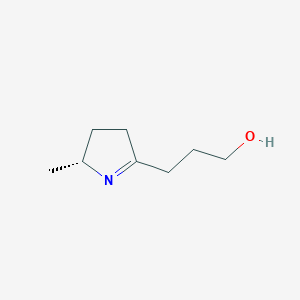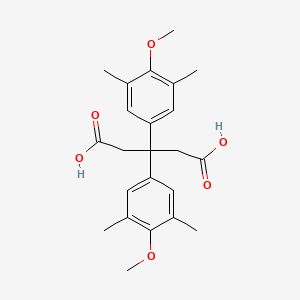
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid is an organic compound characterized by its unique structure, which includes two methoxy and two dimethylphenyl groups attached to a pentanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3,5-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone to form an intermediate compound.
Oxidation: The intermediate is then oxidized to introduce the carboxylic acid groups, resulting in the formation of the pentanedioic acid structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Reactions: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(4-methoxyphenyl)pentanedioic acid: Lacks the dimethyl groups, leading to different reactivity and properties.
3,3-Bis(3,5-dimethylphenyl)pentanedioic acid: Lacks the methoxy groups, affecting its chemical behavior.
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)pentanedioic acid: Contains hydroxy groups instead of methoxy groups, altering its reactivity.
Uniqueness
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid is unique due to the presence of both methoxy and dimethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
124942-88-7 |
|---|---|
Fórmula molecular |
C23H28O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
3,3-bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid |
InChI |
InChI=1S/C23H28O6/c1-13-7-17(8-14(2)21(13)28-5)23(11-19(24)25,12-20(26)27)18-9-15(3)22(29-6)16(4)10-18/h7-10H,11-12H2,1-6H3,(H,24,25)(H,26,27) |
Clave InChI |
SBCOONFJKGLGSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)C(CC(=O)O)(CC(=O)O)C2=CC(=C(C(=C2)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




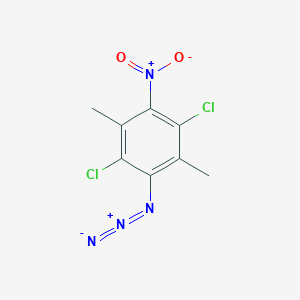
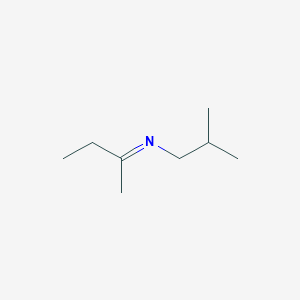
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)


![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
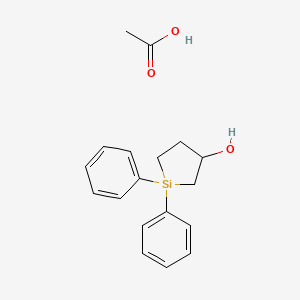

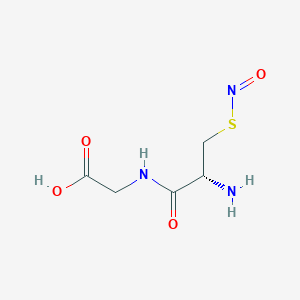
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)

